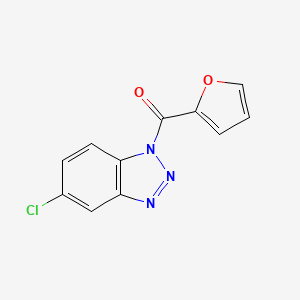
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole is a chemical compound that combines a benzotriazole moiety with a furan ring through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5-chlorobenzotriazole with furan-2-carboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the methanone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzotriazole moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound in drug discovery for treating various diseases.
作用機序
The mechanism of action of 5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors through π–π stacking interactions and hydrogen bonding. This binding can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or other biological effects .
類似化合物との比較
Similar Compounds
- (5-Chlorobenzotriazol-1-yl)-(2-fluorophenyl)methanone
- (5-Chlorobenzotriazol-1-yl)-(2-nitrophenyl)methanone
- (5-Chlorobenzotriazol-1-yl)-(4-chlorophenyl)methanone
Uniqueness
5-chloro-1-(furan-2-carbonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and furan moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The furan ring, in particular, adds to its reactivity and potential for further functionalization .
特性
IUPAC Name |
(5-chlorobenzotriazol-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-7-3-4-9-8(6-7)13-14-15(9)11(16)10-2-1-5-17-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFMOQQOWASMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C3=C(C=C(C=C3)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
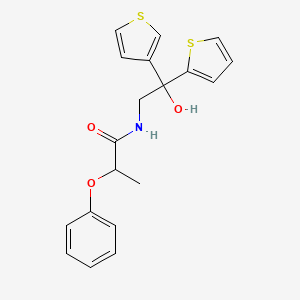
![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)
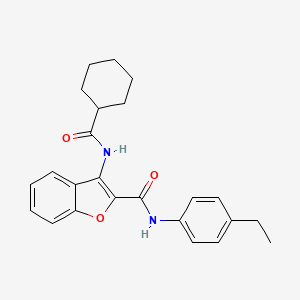
![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)
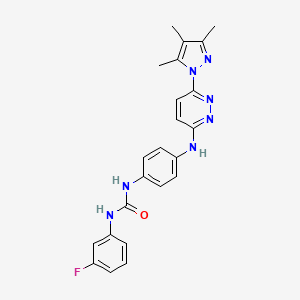

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2747269.png)
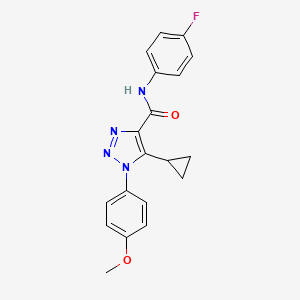
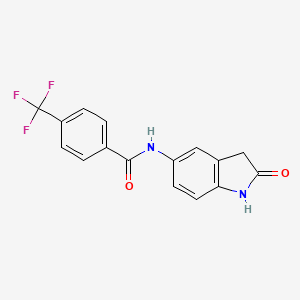
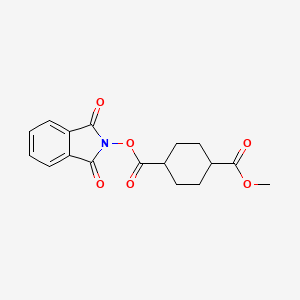
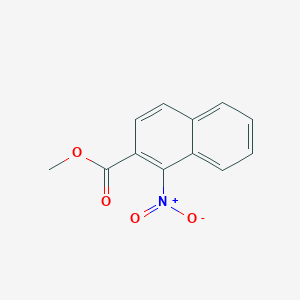
![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2747281.png)
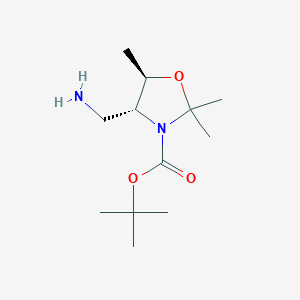
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)
